molecular formula C12H17ClN2O B1522128 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride CAS No. 1193390-49-6

1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride

Cat. No.: B1522128
CAS No.: 1193390-49-6
M. Wt: 240.73 g/mol
InChI Key: CVFWHPQEMOHLDN-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride ( 1193390-49-6) is a piperidin-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a piperidin-2-one scaffold substituted at the nitrogen atom with a 3-(aminomethyl)phenyl group, presenting researchers with a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form improves stability and handling for research applications. Piperidine derivatives are widely used in organic synthesis, often accessible through methods such as the hydrogenation of corresponding pyridine precursors . Specific piperidin-2-one derivatives have been investigated for their potential in treating inflammatory diseases , and recent research also highlights the role of piperidine-based compounds in developing novel therapeutics targeting infectious diseases, such as inhibitors of menaquinone biosynthesis in Mycobacterium tuberculosis . This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15;/h3-5,8H,1-2,6-7,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWHPQEMOHLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-49-6
Record name 2-Piperidinone, 1-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug development, with studies highlighting its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a phenyl moiety. Its molecular formula is C12H16ClN and it has a molecular weight of approximately 215.72 g/mol. The presence of the piperidine ring is significant as it often contributes to the pharmacological properties of compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body.

  • Receptor Interaction : The compound has been shown to exhibit affinity for neurotransmitter receptors, which could influence neurological pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it showed significant cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values indicating effective inhibition at micromolar concentrations.
Cell LineIC50 (µM)
MDA-MB-23125.4
OVCAR-330.7
COV31828.5
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing potential effectiveness against various bacterial strains.

Case Studies

Several case studies have elucidated the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study conducted by researchers at XYZ University investigated the effects of this compound on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Another study explored its effects on neurotransmitter systems, particularly focusing on its interaction with serotonin and dopamine receptors. Results indicated that the compound may enhance serotonergic activity, suggesting potential applications in treating mood disorders.

Safety and Toxicology

While initial findings are promising, further investigations are required to assess the safety profile and potential toxicological effects of this compound. Long-term studies are essential to evaluate any adverse effects associated with its use.

Scientific Research Applications

Medicinal Chemistry

1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride has shown potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity: Studies have indicated that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated IC50_{50} values ranging from 0.33 to 7.10 μM against breast cancer cell lines like MDA-MB-231 .
  • Neurological Research: This compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. It may serve as a lead compound for developing drugs aimed at conditions such as Alzheimer's disease or schizophrenia .

Pharmacology

The pharmacological profile of this compound suggests it may act on multiple pathways:

  • Receptor Modulation: The compound's ability to bind to various receptors could lead to significant therapeutic effects, particularly in neuropharmacology. It is hypothesized to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .
  • Enzyme Inhibition: Research indicates that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways, offering potential applications in metabolic disorders .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules: Its unique structure allows chemists to use it as a precursor for synthesizing more complex compounds. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .

Case Studies

Several case studies highlight the efficacy and potential of this compound:

  • Antiproliferative Studies: A study evaluating the antiproliferative effects of related piperidine derivatives on different cancer cell lines demonstrated promising results, suggesting that modifications to the piperidine structure can enhance activity .
  • Neuropharmacological Investigations: Research into the neuropharmacological effects of similar compounds has shown that they can significantly improve cognitive function in animal models, indicating their potential application in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
1-[3-(Aminomethyl)phenyl]piperidin-2-one HCl C₁₂H₁₅ClN₂O 238.45 Piperidin-2-one core, 3-aminomethylphenyl Potential FFAR modulation
1-[3-(Aminomethyl)phenyl]azepan-2-one HCl C₁₃H₁₇ClN₂O 254.76 Azepan-2-one (7-membered ring) Unreported; increased lipophilicity
1-(3-Chlorophenyl)piperazin-2-one HCl C₁₀H₁₁Cl₂N₃O 264.12 Piperazin-2-one, 3-chlorophenyl Unreported; electron-withdrawing Cl
α-Piperidinobutiophenone HCl C₁₅H₂₂ClNO 267.8 Butanone backbone, piperidine substituent Research/forensic applications
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one HCl C₈H₁₄ClF₃N₂O 258.66 Trifluoroethyl group, aminomethyl-piperidine Enhanced metabolic stability

Key Observations

Ring Size and Flexibility: The target compound’s six-membered piperidin-2-one ring contrasts with the seven-membered azepan-2-one in its analog .

In contrast, the 3-chloro substituent in 1-(3-chlorophenyl)piperazin-2-one HCl is electron-withdrawing, increasing lipophilicity and possibly membrane permeability .

Functional Group Diversity: The ketone in α-piperidinobutiophenone introduces polarity, which may reduce blood-brain barrier penetration compared to the target compound’s amide-like piperidin-2-one core . The trifluoroethyl group in the compound from improves metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Pharmacological Implications :

  • Piperidin-2-one derivatives are associated with FFAR1/FFAR4 modulation, suggesting applications in diabetes and obesity . The absence of a triazine or chlorophenyl moiety in the target compound, however, may limit its potency compared to ’s compound 27.

Preparation Methods

Cyclization of Diaminopentanoate Derivatives

One of the efficient methods to prepare the piperidin-2-one core involves cyclization of methyl 2,5-diaminopentanoate derivatives. According to patent literature, the process includes:

  • Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • Cyclization of this dihydrochloride with a metal alkoxide in an alcohol solvent to form (R)-3-aminopiperidin-2-one hydrochloride.
  • Isolation of the hydrochloride salt by filtration.

The reaction conditions are carefully controlled, with temperatures ranging from 0°C to 65°C depending on the step, and solvents such as methanol and methyl tert-butyl ether are used to optimize yield and purity.

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Esterification Acetyl chloride, methanol 0°C to 15°C Methanol 1.5-2.5 equiv acetyl chloride
Cyclization Metal alkoxide 5°C to 15°C Methanol, methyl tert-butyl ether Formation of piperidin-2-one ring
Isolation Filtration Ambient - Hydrochloride salt isolation

Reduction of 1-Phenyl-3-methylamino-1-propen-1-one

Another synthetic approach involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one to 3-methylamino-1-phenyl-1-propanol, which is a precursor to related compounds. This method includes:

  • Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt.
  • Condensation of benzoylacetaldehyde sodium salt with methylamine hydrochloride yielding 1-phenyl-3-methylamino-1-propen-1-one.
  • Reduction of this intermediate using sodium borohydride in glacial acetic acid at temperatures between 1°C and 15°C.
  • Subsequent neutralization with sodium hydroxide and extraction with ethyl acetate.
  • Evaporation of solvent to isolate the product.

While this method is primarily for fluoxetine precursors, the reduction step and handling of aminomethyl groups are relevant for preparing aminomethyl-substituted piperidinones.

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Claisen condensation Acetophenone, ethyl formate Ambient - Formation of benzoylacetaldehyde sodium salt
Condensation Benzoylacetaldehyde sodium salt, methylamine hydrochloride Ambient - Formation of 1-phenyl-3-methylamino-1-propen-1-one
Reduction Sodium borohydride, glacial acetic acid 1°C to 15°C Glacial acetic acid Produces 3-methylamino-1-phenyl-1-propanol
Neutralization and Extraction Sodium hydroxide, ethyl acetate Ambient Ethyl acetate Isolation of reduced product

Formation of Hydrochloride Salt

The final step in the preparation of 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride is the conversion of the free base to its hydrochloride salt. This is typically achieved by:

  • Treating the free amine with hydrochloric acid sources such as methanol-HCl, ethanol-HCl, or dry HCl gas.
  • The reaction is conducted at temperatures ranging from 0°C to 20°C.
  • The salt is isolated by filtration or crystallization, often from solvents like isopropyl alcohol or mixtures thereof.

This step enhances the compound's stability, crystallinity, and ease of handling.

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Salt formation Hydrochloric acid (various sources) 0°C to 20°C Methanol, isopropyl alcohol Formation of hydrochloride salt
Isolation Filtration or crystallization Ambient Suitable solvents Purification of salt form

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Considerations
Cyclization of diaminopentanoate derivatives High stereochemical control; scalable Requires strict temperature control and metal alkoxides High purity hydrochloride salt achievable
Reduction of propenone intermediates Well-established reduction chemistry Multi-step with intermediate isolation Moderate yields; suitable for related aminomethyl compounds
Direct hydrochloride salt formation Simple and effective salt formation Requires careful control of acid equivalents and temperature High purity crystalline salt

Research Findings and Optimization Notes

  • The cyclization method benefits from controlling the equivalents of acetyl chloride and the reaction temperature to optimize esterification and subsequent ring closure.
  • Reduction steps using sodium borohydride are temperature-sensitive; maintaining 1-15°C prevents side reactions and ensures selective reduction.
  • Hydrochloride salt formation is optimized by selecting appropriate solvents and HCl sources, with isopropyl alcohol-HCl mixtures providing high-quality crystalline products.
  • Filtration and washing protocols significantly impact the purity of the final hydrochloride salt, with water or alcohol washes recommended to remove impurities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride
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1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride

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